
Cppha
Descripción general
Descripción
Estos receptores juegan un papel crucial en el sistema nervioso central, mediando diversos procesos fisiológicos como la plasticidad sináptica, el aprendizaje y la memoria . CPPHA ha captado una atención significativa en el campo de la neurociencia debido a sus posibles aplicaciones terapéuticas en el tratamiento de trastornos del sistema nervioso central .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de CPPHA implica múltiples pasos, comenzando con la preparación de los compuestos intermedios. Una ruta sintética común incluye la reacción de cloruro de 4-cloro-2-nitrobencilo con ftalimida para formar el compuesto intermedio, que luego se reduce a la amina correspondiente . Esta amina se hace reaccionar posteriormente con cloruro de 2-hidroxibenzoílo para producir this compound .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: CPPHA experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos para reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de this compound puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Key Characteristics of CPPHA
Property | Details |
---|---|
Chemical Structure | N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide |
Mechanism of Action | Positive allosteric modulation of mGluR1 and mGluR5 |
Binding Site | Unique allosteric site on mGluR5 |
Applications | Neuroscience research, pharmacology, potential therapeutic strategies |
Allosteric Modulation in Neuroscience
This compound serves as a crucial pharmacological tool for studying the complex allosteric modulation of metabotropic glutamate receptors. Its unique binding characteristics allow researchers to investigate receptor structure-activity relationships and explore potential therapeutic avenues for neurological disorders such as schizophrenia, anxiety, and depression .
Case Study: Modulation of mGluR5
Research indicates that this compound enhances mGluR5-mediated responses by potentiating glutamate signaling. In functional assays involving HEK293 cells expressing mGluR5, this compound demonstrated the ability to increase calcium mobilization in response to suboptimal glutamate concentrations. This effect highlights its potential for therapeutic applications in conditions characterized by impaired glutamatergic signaling .
Memory and Learning Enhancement
Due to its role in enhancing long-term potentiation (LTP), this compound is being investigated for its potential to improve memory and learning processes. Studies have shown that positive allosteric modulators like this compound can facilitate synaptic plasticity, which is essential for cognitive functions .
Research Findings
- Enhancement of LTP : In animal models, this compound has been shown to facilitate LTP induction, suggesting its utility in developing treatments for cognitive deficits associated with various psychiatric disorders .
Therapeutic Strategies for Psychiatric Disorders
Given its pharmacological profile, this compound is being explored as a candidate for new therapeutic strategies targeting psychiatric conditions. Its ability to selectively modulate mGluR5 responses offers a novel approach compared to traditional treatments that primarily focus on monoaminergic systems.
Potential Benefits
- Reduced Side Effects : By targeting specific allosteric sites on receptors, this compound may offer a more refined therapeutic effect with fewer side effects compared to conventional drugs.
- Diverse Applications : The modulation of different signaling pathways through distinct binding sites could lead to innovative treatments for conditions such as depression and anxiety disorders .
Mecanismo De Acción
CPPHA ejerce sus efectos uniéndose a un nuevo sitio alostérico en los receptores metabotrópicos de glutamato mGluR1 y mGluR5. Esta unión mejora la respuesta del receptor a su ligando natural, el glutamato, al potenciar la actividad del receptor. Los objetivos moleculares de this compound incluyen el dominio transmembrana de siete de los receptores, donde induce cambios conformacionales que aumentan la activación del receptor.
Comparación Con Compuestos Similares
Comparación con otros compuestos similares: CPPHA es único en su capacidad para actuar como un modulador alostérico positivo en un nuevo sitio en mGluR1 y mGluR5. A diferencia de otros moduladores como VU-29 y MPEP, this compound no se une a los sitios alostéricos clásicos.
Lista de compuestos similares:
- VU-29
- MPEP
- CDPPB
- 5MPEP
Conclusión
N-{4-cloro-2-[(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)metil]fenil}-2-hidroxibenzamida (this compound) es un compuesto significativo en el campo de la investigación neurocientífica. Su mecanismo de acción único y sus posibles aplicaciones terapéuticas lo convierten en una herramienta valiosa para estudiar los receptores metabotrópicos de glutamato y desarrollar nuevos tratamientos para trastornos del sistema nervioso central.
Actividad Biológica
CPPHA (N-[4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide) is a small molecule recognized as a positive allosteric modulator of metabotropic glutamate receptors, specifically mGluR5. Its biological activity has garnered significant attention due to its potential implications in neurological research and therapeutic applications, particularly in conditions such as schizophrenia, anxiety, and depression.
This compound functions by binding to a unique allosteric site on the mGluR5 receptor, distinct from where glutamate binds. This interaction enhances the receptor's response to glutamate, leading to increased calcium influx and activation of downstream signaling pathways crucial for neuronal communication and function. Notably, this compound does not exhibit agonist activity on its own but potentiates the effects of other agonists significantly.
Potentiation of mGluR5 Activity
Research indicates that this compound can increase the activity of mGluR5 by shifting the concentration-response curves for glutamate and other agonists to the left, indicating enhanced receptor sensitivity. Specifically:
- EC50 Values : this compound has been shown to have EC50 values in the range of 400 to 800 nM when potentiating responses to glutamate .
- Potentiation Factor : In fluorometric calcium assays, this compound increased responses by 7- to 8-fold .
Selectivity and Efficacy
This compound is highly selective for mGluR5 with minimal activity on other metabotropic glutamate receptors (mGluR4 and mGluR8) . This selectivity is crucial for minimizing off-target effects in potential therapeutic applications.
Impact on NMDA Receptor Currents
This compound has been found to enhance NMDA receptor currents in hippocampal slices, which is significant given the role of NMDA receptors in synaptic plasticity and cognitive functions. This potentiation could provide insights into this compound's potential utility in treating cognitive deficits associated with various psychiatric disorders .
Case Studies and Applications
Research into this compound's biological activity includes various studies that highlight its potential therapeutic applications:
Challenges and Future Directions
Despite its promising biological activity, this compound faces challenges regarding its solubility and pharmacokinetic properties, which limit its use in vivo. Future research is directed at developing more soluble analogs or derivatives that maintain efficacy while improving bioavailability for therapeutic use.
Propiedades
IUPAC Name |
N-[4-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c23-14-9-10-18(24-20(27)17-7-3-4-8-19(17)26)13(11-14)12-25-21(28)15-5-1-2-6-16(15)22(25)29/h1-11,26H,12H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOUABRZSDGGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=CC=C4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433014 | |
Record name | CPPHA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693288-97-0 | |
Record name | N-(4-Chloro-2-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)phenyl)-2-hydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693288970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CPPHA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 693288-97-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.